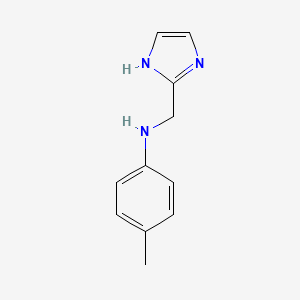

N-(1H-imidazol-2-ylmethyl)-4-methylaniline

Description

N-(1H-Imidazol-2-ylmethyl)-4-methylaniline is a heterocyclic aromatic compound characterized by a 1H-imidazole ring linked via a methylene group to a 4-methyl-substituted aniline moiety. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 175.23 g/mol (calculated from structural data). The compound has a purity of 95% and is registered under CAS No. 660405-11-8 . The 4-methylaniline group introduces hydrophobicity and steric effects, which may influence its reactivity and binding properties .

Properties

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)14-8-11-12-6-7-13-11/h2-7,14H,8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIYLYMBOVGMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-imidazol-2-ylmethyl)-4-methylaniline typically involves the formation of the imidazole ring followed by the attachment of the 4-methylaniline group. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-component reactions conducted under optimized conditions to enhance efficiency and yield. Catalysts such as Cu@imine/Fe3O4 magnetic nanoparticles can be used to promote the reaction under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions: N-(1H-imidazol-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of imidazole N-oxides.

Reduction: Conversion of nitro groups to amines.

Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-acetylphenoxy)acetate has been investigated for its potential in drug development due to its structural similarity to bioactive compounds. Key areas of research include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, offering therapeutic potential for metabolic disorders.

- Antimicrobial Activity : Preliminary studies indicate antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of ethyl 2-(3-acetylphenoxy)acetate derivatives against different bacterial strains. Results indicated effective inhibition with Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 0.12 mM against S. aureus.

| Compound | Target Bacteria | MIC (mM) |

|---|---|---|

| Ethyl 2-(3-acetylphenoxy)acetate | Staphylococcus aureus | 0.06 - 0.12 |

| Ethyl 2-(4-bromophenoxy)acetate | Escherichia coli | >1.84 |

Antitumor Activity

In vitro studies have shown that some derivatives exhibit significant cytotoxicity against cancer cell lines, with IC50 values ranging from 4.07 μM to 9.71 μM.

Industrial Applications

Beyond its scientific research implications, ethyl 2-(3-acetylphenoxy)acetate is utilized in industrial settings:

- Specialty Chemicals : Serves as an intermediate in the synthesis of various specialty chemicals.

- Chemical Processes : Its reactivity contributes to the development of new chemical processes and materials.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with biological macromolecules, influencing various biochemical pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1H-imidazol-2-ylmethyl)-4-methylaniline with analogous compounds, focusing on structural variations, synthetic routes, and functional properties.

Table 1: Structural and Functional Comparison of Imidazole-Aniline Derivatives

Key Findings:

Substituent Effects on Reactivity :

- Bromination at the meta position (e.g., 3-Bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline ) increases electrophilicity, enabling participation in nucleophilic aromatic substitution (SNAr) reactions . In contrast, the parent compound lacks such reactivity due to the absence of electron-withdrawing groups.

- Chlorinated derivatives (e.g., compounds) exhibit enhanced stability in spectroscopic analysis (FTIR and ¹H-NMR) and show antimicrobial activity, likely due to halogen-induced polarity .

Ring Saturation and Solubility: Saturation of the imidazole ring (e.g., 4,5-dihydro-1H-imidazole derivatives) reduces aromatic conjugation, improving solubility in polar solvents like DMSO and ethanol . This modification is critical for pharmacokinetic optimization in drug design.

Synthetic Methodologies :

- The parent compound and its analogs are synthesized via N-alkylation or N-acylation (e.g., ), while brominated derivatives require electrophilic substitution or palladium-catalyzed cross-coupling .

Table 2: Spectroscopic Data for Selected Compounds

Biological Activity

N-(1H-imidazol-2-ylmethyl)-4-methylaniline, a compound characterized by its unique imidazole and aniline structures, has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₄N₂

- Molecular Weight : Approximately 174.24 g/mol

The presence of the imidazole ring is significant for its biological activity, particularly in enzyme interactions and receptor binding. The 4-methyl substitution on the aniline moiety may enhance its lipophilicity and biological reactivity.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays revealed minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism is believed to involve the modulation of specific signaling pathways related to cell growth and apoptosis .

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. The imidazole ring can coordinate with metal ions or interact with active sites of enzymes, potentially leading to therapeutic applications in conditions requiring enzyme modulation .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The imidazole group can bind to metal ions within enzyme active sites, altering their catalytic activity. This interaction may lead to inhibition or modulation of enzymatic functions critical in disease processes.

- Receptor Modulation : By binding to specific receptors, the compound may influence cellular signaling pathways, potentially impacting processes such as inflammation and cell division .

Case Studies

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Antimicrobial Efficacy Study :

- Cytotoxicity Assessment :

-

Cancer Cell Line Study :

- The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation at concentrations below 100 µM. Mechanistic studies indicated involvement in apoptosis pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline | C₁₁H₁₃BrN₂ | Bromine substitution may enhance binding affinity |

| 2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline | C₁₁H₁₃ClN₂ | Chlorine substitution affects reactivity and selectivity |

This table highlights how variations in substituents can influence the biological activity and therapeutic potential of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.